molecular formula C13H12Cl2O3 B11840383 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 92059-69-3

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one

Katalognummer: B11840383
CAS-Nummer: 92059-69-3
Molekulargewicht: 287.13 g/mol
InChI-Schlüssel: ZSMJXIAETONXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic organic compound with a complex structure. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a benzopyran derivative under controlled conditions. The reaction is usually carried out in the presence of a chloromethylating agent such as formaldehyde and hydrochloric acid, followed by methoxylation using methanol and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its chloromethyl groups allow it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,8-Bis(chloromethyl)-7-methoxy-2-methyl-4H-1-benzopyran-4-one is unique due to its dual chloromethyl groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

92059-69-3

Molekularformel

C13H12Cl2O3

Molekulargewicht

287.13 g/mol

IUPAC-Name

3,8-bis(chloromethyl)-7-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H12Cl2O3/c1-7-9(5-14)12(16)8-3-4-11(17-2)10(6-15)13(8)18-7/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

ZSMJXIAETONXME-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)CCl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.